N1-Butyl-2,6-dichlorobenzene-1,4-diamine
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Overview
Description
N1-Butyl-2,6-dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14Cl2N2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two amino groups, with an additional butyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-2,6-dichlorobenzene-1,4-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form 2,6-dichloronitrobenzene.
Reduction: The nitro groups are reduced to amino groups, resulting in 2,6-dichlorobenzene-1,4-diamine.
Alkylation: The amino group is then alkylated with butyl bromide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-2,6-dichlorobenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
N1-Butyl-2,6-dichlorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-Butyl-2,6-dichlorobenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1,4-diamine: Lacks the butyl group, making it less hydrophobic.
N1-Methyl-2,6-dichlorobenzene-1,4-diamine: Contains a methyl group instead of a butyl group, affecting its chemical properties and reactivity.
Uniqueness
N1-Butyl-2,6-dichlorobenzene-1,4-diamine is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its interactions with biological targets. This makes it a valuable compound for specific applications where hydrophobic interactions are crucial.
Properties
Molecular Formula |
C10H14Cl2N2 |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-N-butyl-2,6-dichlorobenzene-1,4-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,2-4,13H2,1H3 |
InChI Key |
DBBQQQXTYCHXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
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